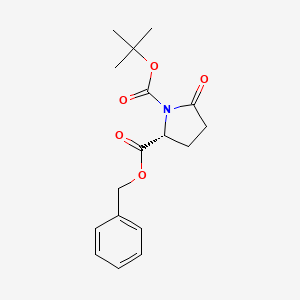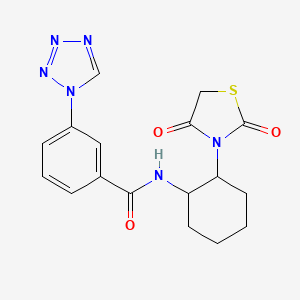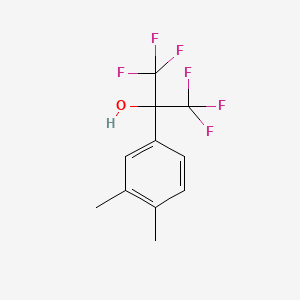
2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
The compound “2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is an organic compound containing a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. This suggests that it might have properties similar to other fluorinated alcohols and aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexafluoropropan-2-ol group attached to a 3,4-dimethylphenyl group. The presence of the fluorine atoms would likely make the compound highly electronegative .Chemical Reactions Analysis
As a fluorinated alcohol, this compound might undergo reactions similar to other alcohols, such as dehydration or oxidation. The presence of the aromatic ring could also enable it to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms would likely make it highly electronegative and potentially reactive .Scientific Research Applications
Synthesis and Crystal Structure
The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, closely related to 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was synthesized and structurally analyzed by X-ray crystallography. Its crystal structure features strong intermolecular hydrogen bonds, forming two-dimensional layers. This structure has potential applications in synthesizing organic fluoro-containing polymers, given the ease of deprotonation of the hydroxyl groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Luminescence Sensing Applications
A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated their sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors. This property is attributed to the characteristic emission bands of the Eu(3+) or Tb(3+) ions in the complexes (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Polymer Synthesis
The compound 2,2-bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane was synthesized for creating polyamides and polyimides. These polymers are notable for their high solubility in polar solvents and excellent thermal stability, which are beneficial in various industrial applications (D. Liaw, Been-Yang Liaw, & Yingchun Cheng, 2001).
Electrochemical Functionalization
In electrochemistry, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been used for dehydrogenative electrochemical functionalization, a reagent- and metal-free approach to produce diarylmethanes. This process involves the formation of benzylic cations and highlights HFIP's role in sustainable and scalable chemical transformations (Y. Imada, Johannes L. Röckl, A. Wiebe, Tile Gieshoff, D. Schollmeyer, K. Chiba, R. Franke, & S. Waldvogel, 2018).
Photophysical Properties
A study on heteroleptic cationic Ir(III) complexes demonstrated their potential in data security protection, with the ability to exhibit dual-emission and vapochromic behaviors. This research opens avenues for the development of smart luminescent materials (Zhongming Song, Rui Liu, Yuhao Li, Hong Shi, Jinyang Hu, Xiaobo Cai, & Hongjun Zhu, 2016).
Pharmaceutical Applications
In pharmaceutical research, 1,1,1,3,3,3-hexafluoropropan-2-ol has been used for the stereocontrolled synthesis of glycosides and glycosyl esters, demonstrating its utility in complex chemical syntheses related to drug development (David Crich & Feng Cai, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQAOJQQSJPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



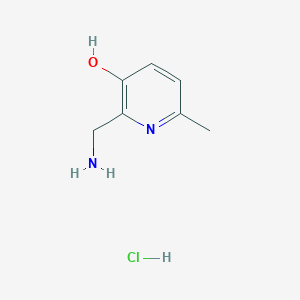
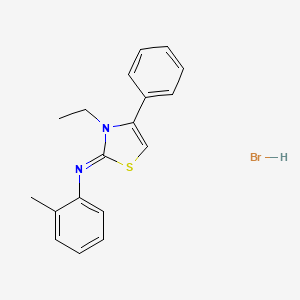
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
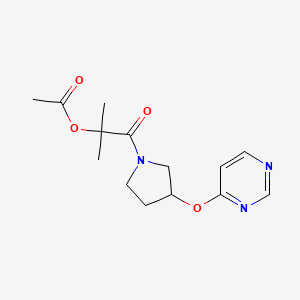
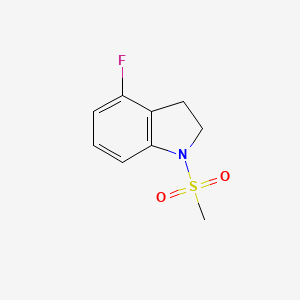
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

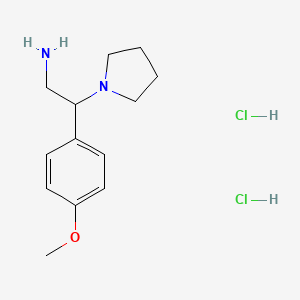
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
